Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate
Overview
Description
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate is a chemical compound with the molecular formula C13H16BrNO6. It is a derivative of propanoic acid and contains an amino group, a bromophenyl group, and an ethyl ester group. This compound is often used in various chemical reactions and research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate typically involves the reaction of ethyl 3-bromo-3-(3-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction, distillation, and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., sodium hydroxide, Grignard reagents). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the bromophenyl group may yield phenyl derivatives. Substitution reactions can produce a wide range of products, depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-amino-3-(3-bromophenyl)propanoate oxalate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(4-bromophenyl)propanoate: Similar structure but with the bromine atom in a different position on the phenyl ring.
Ethyl 3-amino-3-(3-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 3-amino-3-(3-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a bromine atom.
These compounds share similar chemical properties and reactivity but may differ in their specific applications and effects due to the differences in their substituents .
Properties
IUPAC Name |
ethyl 3-amino-3-(3-bromophenyl)propanoate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.C2H2O4/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;3-1(4)2(5)6/h3-6,10H,2,7,13H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHZKGVEKQGFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)Br)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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